(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride
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Overview
Description
®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with enhanced stability and reactivity.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride has potential applications in drug development. Its stability and reactivity make it a valuable candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine Related Compound F: This compound contains a similar trifluoromethyl group and is used in pharmaceutical research.
Alpelisib: A trifluoromethyl-containing drug used in cancer treatment.
α-Trifluoromethylstyrenes: These compounds are versatile intermediates in organic synthesis.
Uniqueness
®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride stands out due to its specific combination of an amino group and a trifluoromethyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C4H9ClF3NO |
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Molecular Weight |
179.57 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(8,2-9)4(5,6)7;/h9H,2,8H2,1H3;1H/t3-;/m1./s1 |
InChI Key |
CBTVWNOABWZSTQ-AENDTGMFSA-N |
Isomeric SMILES |
C[C@@](CO)(C(F)(F)F)N.Cl |
Canonical SMILES |
CC(CO)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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